N-(2,4-difluoro-5-nitrophenyl)acetamide

Description

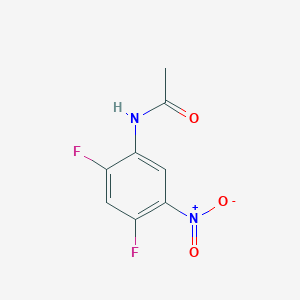

Structure

2D Structure

Properties

IUPAC Name |

N-(2,4-difluoro-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O3/c1-4(13)11-7-3-8(12(14)15)6(10)2-5(7)9/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTRYCVIIHNNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381462 | |

| Record name | N-(2,4-difluoro-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118266-02-7 | |

| Record name | N-(2,4-difluoro-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluoro-5-nitrophenyl)acetamide typically involves the reaction of 2,4-difluoro-5-nitroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction . The mixture is stirred overnight at room temperature, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

Major Products Formed

Reduction: The major product is N-(2,4-difluoro-5-aminophenyl)acetamide.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-(2,4-difluoro-5-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-5-nitrophenyl)acetamide largely depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The presence of the nitro group and fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key structural analogs of N-(2,4-difluoro-5-nitrophenyl)acetamide, highlighting substituent effects on molecular properties:

Key Observations:

- Electron-Withdrawing Groups : The nitro group in all compounds enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions. Fluorine and chlorine substituents further polarize the aromatic ring, increasing stability and directing regioselectivity in synthesis .

- Synthetic Utility: Sulfonyl and formyl derivatives (e.g., ) serve as intermediates for heterocyclic compounds, while amino-substituted analogs (e.g., ) may exhibit pharmacological activity.

Biological Activity

N-(2,4-difluoro-5-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- Molecular Formula: C₈H₆F₂N₂O₃

- Molecular Weight: Approximately 216.14 g/mol

- Functional Groups: Contains two fluorine atoms and one nitro group attached to a phenyl ring, linked to an acetamide functional group.

This specific arrangement of substituents is believed to influence its reactivity and biological properties.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. Possible mechanisms include:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction: It could potentially bind to receptors, modulating their activity and influencing cellular responses.

Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness due to its structural features.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results suggest that the compound may serve as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been explored for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, which may be beneficial in conditions characterized by excessive inflammation.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as cytokines and chemokines. The results indicated:

- Reduction in TNF-alpha levels: 40% decrease post-treatment.

- Decrease in IL-6 levels: 30% reduction observed.

These findings underscore the potential therapeutic applications of this compound in treating inflammatory diseases.

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical reactions involving fluorinated phenolic compounds. Its applications extend beyond antimicrobial and anti-inflammatory uses; it serves as an intermediate in synthesizing more complex organic compounds.

Table 2: Synthetic Methods

| Method | Description |

|---|---|

| Reduction | Nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst. |

| Substitution | Fluorine atoms can be substituted with other nucleophiles under appropriate conditions. |

| Hydrolysis | Acetamide group can be hydrolyzed to yield carboxylic acid and amine. |

Q & A

Q. What are the optimal synthetic routes for N-(2,4-difluoro-5-nitrophenyl)acetamide, and how do reaction conditions influence yield?

The synthesis of nitro-substituted acetamides typically involves multi-step protocols. For example, chloro- and nitro-substituted derivatives are synthesized via sequential nitration, halogenation, and acetylation. Reaction conditions (e.g., temperature, solvent, and catalysts) critically impact regioselectivity. For instance, nitration at the 5-position of the phenyl ring requires controlled HNO₃/H₂SO₄ conditions to avoid over-nitration, while acetylation often employs acetic anhydride in anhydrous environments . Optimization of reducing agents (e.g., Fe/HCl for nitro-group reduction) and substitution reactions (e.g., nucleophilic displacement of fluorine) must be tailored to avoid side products .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and acetamide linkage. For example, the deshielding of aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂) provides diagnostic peaks .

- IR Spectroscopy : Confirms the presence of amide C=O (~1650–1680 cm⁻¹) and nitro-group stretching (~1520–1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (theoretical: 244.17 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

The ortho- and para-directing nature of fluorine atoms alters the electron density of the aromatic ring, making the nitro group a strong meta-director. Computational studies (e.g., DFT calculations) can predict reactive sites for NAS. For instance, fluorine’s electronegativity increases the ring’s electron deficiency, enhancing susceptibility to nucleophilic attack at the 3-position. Experimental validation involves substituting fluorine with amines or thiols under controlled pH and temperature .

Q. How can researchers address discrepancies in bioactivity data for nitro-substituted acetamides across studies?

Discrepancies often arise from variations in purity, assay conditions, or structural analogs. Strategies include:

- Standardized Purity Assessment : Use HPLC (>95% purity) and elemental analysis .

- Comparative Bioactivity Tables : For example, analogs like N-(2,5-dichloro-4-nitrophenyl)acetamide show differing antimicrobial potency due to halogen positioning .

- Dose-Response Curves : Quantify EC₅₀ values under consistent in vitro conditions (e.g., fixed cell lines or enzyme concentrations) .

Q. What computational tools are effective for predicting the interaction of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina simulates binding to proteins (e.g., kinases or receptors). The nitro group’s electrostatic potential and fluorine’s hydrophobic interactions can be mapped to active sites .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD plots) .

- QSAR Models : Relate structural features (e.g., Hammett σ values for substituents) to observed bioactivity .

Methodological Considerations

Q. How can regioselectivity challenges in synthesizing this compound derivatives be mitigated?

- Protecting Groups : Temporarily block reactive sites (e.g., acetylation of amines) during nitration .

- Directed Metalation : Use directing groups (e.g., sulfonic acid) to control functionalization .

- Microwave-Assisted Synthesis : Enhances reaction efficiency and reduces byproducts .

Q. What analytical approaches resolve conflicting data in crystallographic studies of acetamide derivatives?

- Single-Crystal X-ray Diffraction : Resolves bond lengths and angles, critical for validating tautomeric forms (e.g., keto-enol equilibria) .

- Powder XRD : Confirms phase purity in bulk samples .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

Notes

- Cross-reference PubChem and CAS Common Chemistry for validated physicochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.